Naltriben methanesulfonate

Beschreibung

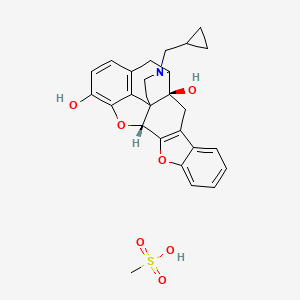

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C27H29NO7S |

|---|---|

Molekulargewicht |

511.6 g/mol |

IUPAC-Name |

(2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid |

InChI |

InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25?,26+;/m0./s1 |

InChI-Schlüssel |

XRRFZOCDAWPIBB-ONIXXLMQSA-N |

Isomerische SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |

Kanonische SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |

Herkunft des Produkts |

United States |

Pharmacological Characterization and Receptor Interactions

Delta Opioid Receptor (DOR) Antagonism

Naltriben (B52518) is a powerful and selective antagonist of the delta-opioid receptor. wikipedia.org It exhibits a high affinity for DOR, with studies reporting Ki values as low as 0.013 nM. tocris.combio-techne.comrndsystems.com This compound has been instrumental in distinguishing between the δ1 and δ2 subtypes of the delta-opioid receptor due to its differential binding affinities. wikipedia.org Specifically, naltriben displays a notable selectivity for the δ2-opioid receptor subtype in vivo. tocris.comrndsystems.commedkoo.com This selectivity has been a key factor in research aimed at understanding the distinct physiological roles of these receptor subtypes. psu.edu

Functional Characterization as an Inverse Agonist at δ2-opioid Receptors

Beyond its role as an antagonist, naltriben has been characterized as an inverse agonist at δ2-opioid receptors. caymanchem.com An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the δ2-opioid receptor, naltriben's inverse agonism means it can reduce the receptor's basal or constitutive activity. This property distinguishes it from neutral antagonists, which simply block the action of agonists without affecting the receptor's intrinsic activity. mdpi.com

Comparative Pharmacology with Other Delta Opioid Antagonists

The pharmacological profile of naltriben is often compared with other delta-opioid antagonists like naltrindole (B39905) and 7-benzylidenenaltrexone (B1236580) (BNTX). While both naltriben and naltrindole are potent DOR antagonists, they exhibit different affinities for the δ1 and δ2 subtypes, which allows researchers to differentiate the subtype selectivity of various opioid drugs. wikipedia.org For instance, in some studies, the effects of a selective δ1-opioid receptor agonist were blocked by 7-benzylidenenaltrexone but not by naltriben, highlighting the latter's selectivity for the δ2 subtype. nih.govphysiology.org This differential antagonism is crucial for dissecting the specific functions mediated by each DOR subtype. psu.edu

Interaction with Mu (μ) and Kappa (κ) Opioid Receptors

Relative Selectivity Ratios for Opioid Receptor Subtypes (δ, μ, κ)

Naltriben demonstrates significant selectivity for the delta-opioid receptor over the mu (μ) and kappa (κ) opioid receptors. tocris.combio-techne.comrndsystems.com Binding affinity studies have reported Ki values of 0.013 nM for δ receptors, 19 nM for μ receptors, and 152 nM for κ receptors. tocris.combio-techne.comrndsystems.com Another study noted Ki values of 0.013 nM for δ2 receptors, 12 nM for μ receptors, and 13 nM for κ receptors. caymanchem.com This high degree of selectivity makes naltriben a valuable tool for isolating and studying the functions of the delta-opioid system. At high doses, however, it has been noted to act as a kappa-opioid agonist. wikipedia.org

Table 1: Binding Affinities (Ki) of Naltriben Methanesulfonate (B1217627) for Opioid Receptor Subtypes

| Receptor Subtype | Ki (nM) - Source 1 tocris.combio-techne.comrndsystems.com | Ki (nM) - Source 2 caymanchem.com |

| Delta (δ) | 0.013 | 0.013 (δ2) |

| Mu (μ) | 19 | 12 |

| Kappa (κ) | 152 | 13 |

Modulatory Effects on Mu-Delta Opioid Receptor Heteromers

Emerging research has revealed that opioid receptors can form heteromers, which are complexes of two or more different receptor types that can exhibit unique pharmacological properties. plos.org Naltriben has been shown to have modulatory effects on mu-delta (μ-δ) opioid receptor heteromers. nih.govmdpi.com Specifically, in the presence of a μ-opioid receptor agonist like methadone, naltriben can block the endocytosis (internalization) of the μ-δ heteromer without blocking its signaling. plos.orgnih.gov This phenomenon, termed "biased antagonism," suggests that naltriben can selectively inhibit certain cellular processes (trafficking) while leaving others (signaling) intact at the heteromer. nih.gov This finding has significant implications for understanding the complex interplay between different opioid receptor systems. Chronic administration of naltriben has also been observed to increase the abundance of μ-δ opioid receptor heteromers in various brain regions. mdpi.com

Ligand-Biased Antagonism at Heteromeric Receptors

Considerations for Cross-Reactivity at Higher Concentrations

While naltriben is highly selective for the δ-opioid receptor, particularly the δ2 subtype, at higher concentrations, its selectivity can diminish, leading to interactions with other opioid receptors. nih.govplos.org Studies have shown that at increased doses, naltriben can antagonize the effects of MOR agonists like methadone. plos.org In one study, a high concentration of naltriben (10 μM) showed a slight inhibitory effect on cardioprotection mediated by a δ1-opioid receptor agonist. physiology.org This suggests that while highly selective at therapeutic or experimental concentrations, the potential for off-target effects at other opioid receptors exists at higher doses.

| Receptor Subtype | Naltriben Activity | Concentration Dependence | Reference |

| δ-opioid (DOR) | High-affinity antagonist | Highly selective at lower concentrations | medkoo.comnih.gov |

| μ-opioid (MOR) | Antagonistic effects | Observed at higher concentrations | plos.org |

| δ1-opioid | Slight inhibition | Observed at high concentrations (e.g., 10 μM) | physiology.org |

Mechanisms of Opioid Receptor-Mediated Signal Transduction

Opioid receptors, including the delta-opioid receptor targeted by naltriben, are G-protein coupled receptors (GPCRs). psu.edugoogle.com Their activation initiates intracellular signaling cascades that mediate the physiological effects of opioids.

Inhibition of Adenylyl Cyclase Activity

A primary signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase activity. psu.edunih.gov Adenylyl cyclase is an enzyme responsible for the production of cyclic AMP (cAMP), a crucial second messenger in many cellular processes. nih.gov Opioid receptors, upon activation by an agonist, couple to inhibitory G-proteins (Gi/Go), which in turn suppress the activity of adenylyl cyclase, leading to decreased intracellular cAMP levels. psu.edu

Naltriben, as a DOR antagonist, can block this agonist-mediated inhibition of adenylyl cyclase. nih.gov For instance, in NG108-15 hybrid cells, naltriben was shown to increase the IC50 values of various δ-opioid agonists, indicating its ability to counteract their inhibitory effect on forskolin-stimulated adenylyl cyclase activity. nih.gov Furthermore, naltriben has been identified as an inhibitor of morphine-induced cAMP overshoot, a phenomenon associated with chronic opiate use. nih.gov

G-Protein Coupling and Activation (e.g., Gi/Go pathways)

The signal transduction of opioid receptors is fundamentally reliant on their coupling to heterotrimeric G-proteins, particularly those of the Gi and Go families. psu.edu These G-proteins are composed of α, β, and γ subunits. nih.gov Upon receptor activation by an agonist, the G-protein releases its bound GDP, binds GTP, and dissociates into an α subunit and a βγ dimer, both of which can modulate the activity of downstream effector proteins like adenylyl cyclase. umich.edu

Studies have confirmed that the cloned δ-opioid receptor couples to adenylyl cyclase via Giα and/or Goα proteins. psu.edu This coupling is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gi/Go proteins, thereby preventing the receptor from inhibiting adenylyl cyclase. psu.eduresearchgate.net

Receptor Binding Kinetics and Assays (e.g., [35S]GTPγS binding)

The interaction of ligands like naltriben with opioid receptors and the subsequent activation of G-proteins can be quantified using various biochemical assays. Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. For naltriben, competitive radioligand binding studies have demonstrated its high affinity for the δ-opioid receptor. psu.edu

The [35S]GTPγS binding assay is a functional measure of G-protein activation. researchgate.netresearchgate.net In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is measured as an indicator of receptor-mediated G-protein activation. Agonists stimulate [35S]GTPγS binding, while antagonists block this stimulation. researchgate.net Some compounds, known as inverse agonists, can even decrease the basal level of [35S]GTPγS binding in systems with constitutive receptor activity. researchgate.net Naltriben has been shown to act as a δ-opioid receptor inverse agonist in some cellular systems, reducing basal [35S]GTPγS binding. researchgate.net

| Assay Type | Purpose | Key Findings for Naltriben | Reference |

| Radioligand Binding | Measures binding affinity (Ki) of a ligand to a receptor. | High affinity for the δ-opioid receptor. | psu.edu |

| [35S]GTPγS Binding | Functional assay to measure G-protein activation. | Can act as an inverse agonist, reducing basal G-protein activity. | researchgate.net |

| Adenylyl Cyclase Assay | Measures the inhibition or stimulation of cAMP production. | Blocks agonist-induced inhibition of adenylyl cyclase. | nih.gov |

Table of Compounds Mentioned:

Non Opioid Receptor Modulatory Actions: Transient Receptor Potential Melastatin 7 Trpm7 Channel

Identification and Characterization as a TRPM7 Activator

Naltriben (B52518) was identified as one of the first small-molecule activators of the TRPM7 channel through systematic screening using an aequorin bioluminescence-based assay, with its activity subsequently confirmed and characterized by patch-clamp electrophysiology. researchgate.netqueens.org Research has demonstrated that naltriben reversibly and selectively activates both recombinant TRPM7 channels expressed in cell lines like HEK293 and endogenous TRPM7 channels in various native cells, including RBL-1 cells and U87 glioblastoma cells. mdpi.comnih.govqueens.orgutoronto.ca

The activation of TRPM7 by naltriben results in the potentiation of the channel's currents and induces a robust influx of calcium (Ca²⁺). utoronto.canih.gov The half-maximal effective concentration (EC₅₀) for naltriben's activation of TRPM7 has been consistently reported to be approximately 20 µM. mdpi.comqueens.org Specifically, studies have documented EC₅₀ values of about 20 µM and 20.7 µM for inducing TRPM7 currents and calcium influx, respectively. mdpi.comcaymanchem.comcaymanchem.com This characterization establishes naltriben as a key pharmacological tool for studying TRPM7-mediated processes. researchgate.net

| Parameter | Value | Cell System | Reference |

| EC₅₀ (Activation) | ~20 µM | Recombinant & Native TRPM7 | mdpi.comqueens.org |

| EC₅₀ (Ca²⁺ Influx) | 20.7 µM | HEK293 cells (mouse TRPM7) | caymanchem.comcaymanchem.com |

Molecular Mechanisms of TRPM7 Activation

The mechanism by which naltriben activates the TRPM7 channel has been investigated, revealing several key features of its action that distinguish it from physiological activators.

A significant characteristic of naltriben's action is its ability to activate TRPM7 channels without the prerequisite of depleting intracellular magnesium (Mg²⁺) or Mg-ATP. mdpi.comnih.govresearchgate.net Typically, the activity of TRPM7 is inhibited by physiological levels of intracellular Mg²⁺ and Mg-ATP, and experimental activation often requires the use of internal solutions that chelate these ions. nih.gov Naltriben circumvents this requirement, activating TRPM7 currents even under physiological intracellular conditions and in the presence of Mg-ATP. nih.govnih.govresearchgate.net This allows for the investigation of TRPM7-mediated cation influx under conditions that more closely mimic the normal cellular environment. nih.gov

Further elucidating its mechanism, studies have shown that naltriben interferes with the action of TRPM7 inhibitors. Specifically, naltriben was found to act in a competitive fashion against the inhibitory effects of NS8593, a known TRPM7 blocker. mdpi.comnih.gov This competitive interaction suggests that naltriben may act as a positive gating modulator, influencing the conformational state of the channel to favor opening, thereby counteracting the effects of inhibitors that stabilize a closed state. mdpi.com Naltriben can also attenuate the inhibition caused by intracellular Mg²⁺. queens.org

The specific site of naltriben's action on the TRPM7 protein has been pinpointed through mutagenesis studies. Experiments utilizing TRPM7 variants with mutations in different functional domains (pore, kinase, and TRP domain) indicate that the site of activation is likely located in or near the TRP domain. mdpi.comnih.govresearchgate.netutoronto.ca The TRP domain is a conserved region in TRP channels, and its interaction with naltriben is thought to initiate the conformational changes leading to channel activation. nih.gov

Interference with TRPM7 Inhibitor Action (e.g., NS8593)

Functional Consequences of TRPM7 Activation in Cellular Models

The use of naltriben as a selective TRPM7 activator has enabled researchers to explore the functional roles of this channel in various cellular models.

Cancer Biology: In human glioblastoma (GBM) cell lines like U87 and U251, naltriben-induced TRPM7 activation significantly enhances cell migration and invasion. utoronto.canih.gov This effect is linked to the upregulation of the MAPK/ERK signaling pathway and increased expression of matrix metalloproteinase-2 (MMP-2), without affecting cell viability or proliferation. nih.gov Furthermore, the pro-migratory effects of naltriben can be blocked by inhibiting calcineurin, suggesting calcineurin is a downstream target of TRPM7 signaling in GBM. semanticscholar.org In macrophages, TRPM7 activation by naltriben promotes a shift towards an M2-like immunosuppressive phenotype, which is associated with tumor promotion. springernature.com

Neurobiology: In primary mouse hippocampal neurons, naltriben has been shown to induce axonal retraction under both normal and low-oxygen (hypoxic) conditions. caymanchem.comcaymanchem.com

Epithelial Cell Function: In a model of kidney proximal tubule epithelial cells (OK cells), naltriben treatment increased the total amount of the cell adhesion protein E-cadherin, but simultaneously impaired its proper localization at cell-cell junctions. researchgate.net In cellular models related to cystic fibrosis, TRPM7 activation by naltriben led to a decrease in the function of wild-type and ΔF508-CFTR, but markedly increased the function of the G551D-CFTR mutant protein. nih.gov

Cardiomyocyte and Intervertebral Disc Cell Function: In rat ventricular myocytes, naltriben was shown to enhance Mg²⁺ influx. nih.gov In nucleus pulposus cells from the intervertebral disc, naltriben treatment did not lead to significant changes in the expression of key matrix or inflammatory genes under standard culture conditions. frontiersin.org

| Cellular Model | Functional Consequence of Naltriben-induced TRPM7 Activation | Reference |

| Glioblastoma Cells (U87, U251) | Enhanced migration and invasion; upregulation of MAPK/ERK pathway. | utoronto.canih.gov |

| Macrophages | Polarization to M2 (pro-tumor) phenotype. | springernature.com |

| Hippocampal Neurons | Induction of axonal retraction. | caymanchem.comcaymanchem.com |

| Kidney Epithelial Cells (OK) | Increased E-cadherin levels but impaired localization at cell junctions. | researchgate.net |

| CFTR-expressing Cells | Modulated CFTR function (mutant-dependent). | nih.gov |

| Rat Ventricular Myocytes | Enhanced Mg²⁺ influx. | nih.gov |

Modulation of Ion Fluxes (e.g., Ca²+ influx)

Naltriben directly potentiates TRPM7 channel activity, leading to a significant increase in ion fluxes, particularly the influx of calcium (Ca²⁺). nih.gov In studies utilizing the human glioblastoma (GBM) cell line U87, application of naltriben was shown to enhance endogenous TRPM7-like currents. nih.govresearchgate.netnih.gov This was demonstrated using the whole-cell patch-clamp technique, which recorded an increase in current density following naltriben administration. nih.govutoronto.ca

Further research employing Fura-2 Ca²⁺ imaging confirmed that naltriben application induces a robust influx of Ca²⁺ into these cells. nih.govresearchgate.netnih.gov This effect has also been observed in other cell types, such as HEK293 cells recombinantly expressing mouse TRPM7, where naltriben induced Ca²⁺ influx with a calculated half-maximal effective concentration (EC₅₀) of approximately 20.7 µM. caymanchem.commdpi.com The activation of TRPM7 by naltriben allows for the study of channel currents without the artificial depletion of intracellular magnesium, which is often required with other experimental methods. mdpi.com This sustained Ca²⁺ influx is a primary consequence of naltriben's modulatory action on the TRPM7 channel. nih.gov

Table 1: Effect of Naltriben on TRPM7-Mediated Ion Fluxes

| Cell Line | Experimental Technique | Key Finding | Citation |

|---|---|---|---|

| U87 Human Glioblastoma | Whole-cell patch-clamp | Enhanced endogenous TRPM7-like current. | nih.govutoronto.ca |

| U87 Human Glioblastoma | Fura-2 Ca²⁺ imaging | Robust Ca²⁺ influx upon naltriben application. | nih.govresearchgate.netnih.gov |

Influence on Cell Migration and Invasion (e.g., glioblastoma cells)

The naltriben-induced activation of TRPM7 and subsequent ion influx have significant downstream effects on cancer cell pathophysiology, particularly in glioblastoma. medchemexpress.comnih.gov Research has demonstrated that potentiation of TRPM7 activity by naltriben significantly enhances the migration and invasion of U87 glioblastoma cells. nih.govresearchgate.netnih.gov This was confirmed through multiple experimental assays, including scratch wound assays and Matrigel invasion experiments. nih.govutoronto.ca

The mechanism underlying this enhanced migratory and invasive capacity is linked to the upregulation of specific signaling pathways. nih.gov Treatment of U87 cells with naltriben was found to enhance the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. nih.govresearchgate.netnih.gov Concurrently, an increase in the protein levels of matrix metalloproteinase-2 (MMP-2) was observed. nih.govutoronto.ca MMP-2 is an enzyme known to degrade the extracellular matrix, a key process in cell invasion. Interestingly, naltriben's effect was specific to the MAPK/ERK pathway, with no significant impact observed on the PI3K/Akt signaling pathway. nih.govresearchgate.netutoronto.ca These findings establish a direct link between naltriben's activation of TRPM7 and the aggressive characteristics of glioblastoma cells. nih.gov

Table 2: Naltriben's Influence on Glioblastoma Cell Function via TRPM7

| Cellular Process | Experimental Assay | Signaling Pathway/Mediator | Outcome | Citation |

|---|---|---|---|---|

| Cell Migration | Scratch wound assay | MAPK/ERK pathway | Enhanced migration | nih.govresearchgate.netnih.gov |

| Cell Invasion | Matrigel invasion experiment | MMP-2 protein | Enhanced invasion | nih.govutoronto.ca |

Interplay with Other Channel Functions (e.g., CFTR)

The modulatory action of naltriben on TRPM7 extends to influencing the function of other ion channels, demonstrating a complex interplay between cellular channel activities. A notable example is the interaction between TRPM7 and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel. nih.govnih.gov

Studies in HeLa cells expressing different forms of CFTR have shown that activating TRPM7 with naltriben can modulate CFTR function. nih.govresearchgate.net When wild-type CFTR (WT-CFTR) or the common mutant ΔF508-CFTR were present, activation of TRPM7 by naltriben resulted in a significant decrease in CFTR channel function. nih.govresearchgate.net Conversely, in cells expressing the G551D-CFTR mutant, naltriben-induced TRPM7 activation led to a highly increased function of the mutated CFTR channel. nih.govnih.gov This suggests that the Ca²⁺ and/or Mg²⁺ influx mediated by TRPM7 activation can have distinct regulatory effects on CFTR, contingent on the specific CFTR mutation present. nih.gov These findings propose that naltriben, through its activation of TRPM7, can act as a potentiator for the G551D-CFTR mutation, highlighting a potential therapeutic implication for cystic fibrosis. nih.govnih.gov

Table 3: Naltriben-Induced TRPM7 Activation and its Effect on CFTR Function

| CFTR Variant | Cell Line | Effect on CFTR Function | Citation |

|---|---|---|---|

| Wild-Type (WT-CFTR) | HeLa | Decreased function | nih.govresearchgate.net |

| ΔF508-CFTR | HeLa | Decreased function | nih.govresearchgate.net |

Preclinical Investigations and Biological System Modulation

Neurobiological Research Applications

Naltriben (B52518) methanesulfonate (B1217627) has been instrumental in dissecting the functions of the δ-opioid receptor system within the brain and spinal cord, contributing to our understanding of pain perception, neuronal signaling, behavior, and neuronal development.

Modulation of Nociceptive Pathways in Animal Models

The rostral ventromedial medulla (RVM) is a key structure in the descending modulation of pain, projecting to the spinal cord to regulate nociceptive signals. nih.govnih.govmdpi.come-century.us Studies have utilized Naltriben to investigate the role of δ-opioid receptors in this pathway. Research has shown that the RVM contains neurons that are crucial for both the facilitation and inhibition of pain. nih.govmdpi.com The application of opioid agonists in the RVM can produce analgesia. researchgate.net

Spinally projecting neurons within the RVM have been found to express multiple opioid receptor phenotypes, indicating a complex regulation of nociceptive transmission. nih.gov The use of selective antagonists like Naltriben helps to differentiate the specific contributions of δ2-opioid receptors in the modulation of pain signals at the spinal level.

| Animal Model | Brain/Spinal Region | Key Finding |

| Rat | Rostral Ventromedial Medulla (RVM) | RVM neurons project to the spinal cord and express various opioid receptor types, playing a role in descending pain modulation. nih.gove-century.us |

| Rat | Spinal Cord | δ2-opioid receptors are involved in the modulation of nociceptive transmission. |

Effects on Neuronal Activity and Circuitry

Naltriben has been employed to study the influence of δ-opioid receptors on specific neuronal populations and their circuits. For instance, in the RVM, neurons are classified as ON-cells and OFF-cells based on their response to noxious stimuli. nih.gov ON-cells are believed to facilitate nociception, while OFF-cells are thought to inhibit it. The activity of these cells is modulated by opioids, and selective antagonists are used to parse the receptor-specific effects.

In the context of gustatory pathways, research has explored the role of δ-opioid receptors in modulating excitatory input to taste-responsive cells within the nucleus of the solitary tract. physiology.orgnih.gov Studies have demonstrated that activation of δ-opioid receptors can reduce this excitatory input. The use of Naltriben helps to confirm the involvement of the δ2-subtype in this process. physiology.org

| Neuronal System | Effect of δ-Opioid Receptor Modulation | Role of Naltriben |

| RVM ON/OFF Cells | Modulation of firing rates in response to noxious stimuli. | To distinguish the specific contribution of δ2-opioid receptors. |

| Gustatory Pathways | Reduction of excitatory input to taste-responsive cells. physiology.org | To confirm the involvement of the δ2-opioid receptor subtype. physiology.orgnih.gov |

Role in Behavioral Neuroscience Models

In behavioral neuroscience, Naltriben has been particularly useful in studies of alcohol intake. Research in animal models suggests that the δ-opioid receptor system is involved in the reinforcing effects of ethanol (B145695). nih.govnih.gov Specifically, studies have shown that the δ2-selective antagonist, Naltriben, can decrease ethanol consumption in mice. nih.gov This finding suggests that the δ2-opioid receptor subtype plays a significant role in mediating the rewarding properties of alcohol. nih.govoulu.fi In contrast, non-selective opioid antagonists have been found to have a more limited effect on alcohol consumption. nih.gov

| Behavioral Model | Finding with Naltriben | Implication |

| Alcohol Intake (Mice) | Decreased ethanol consumption and preference. nih.gov | The δ2-opioid receptor is implicated in the rewarding effects of alcohol. nih.govoulu.fi |

Studies on Neurite Outgrowth and Axonal Retraction

The development of neuronal connections involves the intricate processes of neurite outgrowth and axonal guidance. frontiersin.orgnih.gov Research has investigated the impact of hypoxia on these processes in cultured hippocampal neurons. nih.gov While not directly mentioning Naltriben, these studies highlight the complex signaling pathways, such as those involving Transient Receptor Potential Melastatin 7 (TRPM7) channels, that regulate neurite behavior under stress conditions like hypoxia. nih.govscholaris.ca Some research has identified Naltriben as a positive gating modulator of the TRPM7 channel, suggesting a potential role in influencing these developmental processes through this mechanism. researchgate.net

Cardiovascular System Studies

The application of Naltriben has extended to cardiovascular research, particularly in the investigation of protective mechanisms against ischemic injury at the cellular level.

Investigation of Cardioprotective Mechanisms in Isolated Myocytes

Studies using isolated cardiac myocytes have explored the role of δ-opioid receptors in protecting the heart from ischemic damage. physiology.orgnih.govgrafiati.comgrafiati.com Research has shown that pre-exposure to a selective δ1-opioid receptor agonist can reduce myocyte injury during subsequent ischemia. physiology.orgnih.gov In these experiments, Naltriben, as a δ2-selective antagonist, was used to determine the specificity of the observed cardioprotective effect. The findings indicated that Naltriben had only a slight inhibitory effect on the cardioprotection mediated by the δ1-agonist. physiology.orgnih.govgrafiati.com This suggests that while δ1-opioid receptors are the primary mediators of this specific protective pathway, δ2-receptors may have a minor, yet discernible, role. Further studies have also implicated δ2 opioid receptors in the cardioprotective effects associated with adaptation to chronic hypoxia. cas.cz

| Cell Type | Experimental Condition | Key Finding with Naltriben |

| Isolated Chick Cardiac Myocytes | Ischemia following pre-treatment with a δ1-opioid agonist. | Slight inhibition of the δ1-mediated cardioprotective effect. physiology.orgnih.gov |

| Isolated Rat Heart | Ischemia/reperfusion following adaptation to chronic hypoxia. | Elimination of the cardioprotective effect of chronic hypoxia. cas.cz |

Role of Delta Opioid Receptor Subtypes in Cardioprotection

Naltriben methanesulfonate has been instrumental in elucidating the specific roles of delta-opioid receptor (DOR) subtypes in the context of cardioprotection. Research indicates that the cardioprotective effects triggered by opioid receptor activation are primarily mediated by the delta-1 (δ₁) opioid receptor subtype, with the delta-2 (δ₂) subtype playing a lesser role.

In studies using isolated chick cardiac myocytes, a selective δ₁-opioid receptor agonist, (-)-TAN-67, was shown to protect against ischemia-induced injury. nih.govphysiology.org This protective effect was completely blocked by the selective δ₁-antagonist 7-benzylidenenaltrexone (B1236580) (BNTX). nih.govphysiology.org Conversely, naltriben, as a selective δ₂-opioid receptor antagonist, only slightly inhibited the cardioprotective action of the δ₁-agonist. nih.govphysiology.org This suggests that the δ₁-opioid receptor is the predominant subtype involved in this specific protective mechanism on cardiac myocytes. nih.govphysiology.org

Further investigations in rat models of ischemia/reperfusion have reinforced the importance of the δ₂ subtype in other aspects of cardioprotection, such as reducing arrhythmias. The antiarrhythmic effect of the selective δ₂ agonist deltorphin (B1670231) II was completely blocked by naltriben, but not by the δ₁-selective antagonist BNTX. wiley.com Similarly, the infarct-limiting effect of deltorphin II during reperfusion was abolished by naltriben, confirming the involvement of peripheral δ₂-opioid receptors in this protective pathway. mdpi.com Adaptation to chronic hypoxia, which confers cardioprotection, was also found to be dependent on µ and δ₂ opioid receptors, as the protective effects were eliminated by naltriben. cas.cz These findings collectively demonstrate that while both δ₁ and δ₂ subtypes contribute to cardiac tolerance to ischemia/reperfusion, their specific roles can be differentiated using selective antagonists like naltriben. wiley.commdpi.com

| Receptor Subtype | Agonist/Condition | Effect | Effect of Naltriben (δ₂ Antagonist) | Reference |

| δ₁-Opioid Receptor | (-)-TAN-67 | Cardioprotection against ischemia | Slight inhibitory effect | nih.gov, physiology.org |

| δ₂-Opioid Receptor | Deltorphin II | Antiarrhythmic effect | Complete blockade | wiley.com |

| δ₂-Opioid Receptor | Deltorphin II | Reduced infarct size | Complete abolishment of protection | mdpi.com |

| δ₂-Opioid Receptor | Chronic Hypoxia | Cardioprotection | Elimination of protective effect | cas.cz |

Involvement of Intracellular Signaling Cascades (e.g., Protein Kinase C, Mitochondrial KATP channels)

The signaling pathways downstream of delta-opioid receptor activation in cardioprotection involve key intracellular molecules, including Protein Kinase C (PKC) and mitochondrial ATP-sensitive potassium (mitoKATP) channels. Naltriben has been used in studies that help map these cascades.

Research has established a direct mechanistic link between opioid receptor activation, PKC, and mitoKATP channels. nih.govnih.gov In cardiac myocytes, the cardioprotective effect initiated by the δ₁-opioid receptor agonist (-)-TAN-67 was reversed by the PKC inhibitor chelerythrine. nih.govphysiology.org This indicates that PKC acts as a crucial mediator downstream of the δ₁-receptor. physiology.org

Furthermore, the protective effects were also nullified by inhibitors of KATP channels, such as the nonselective blocker glibenclamide and the selective mitoKATP channel blocker 5-hydroxydecanoic acid (5-HD). nih.govphysiology.org This positions the mitoKATP channel as another essential component of the signaling cascade, acting downstream of the δ₁-opioid receptor. nih.govphysiology.org The potentiation of mitoKATP channel opening by PKC provides a direct link between the signal transduction of preconditioning and the end-effector. nih.gov Therefore, the evidence supports a signaling pathway where the activation of δ₁-opioid receptors triggers a protective response through the sequential activation of Protein Kinase C and the opening of mitochondrial KATP channels. nih.govphysiology.org

| Signaling Molecule | Inhibitor Used | Impact on Cardioprotection | Reference |

| Protein Kinase C (PKC) | Chelerythrine | Reversed the cardioprotective effect of a δ₁-agonist | nih.gov, physiology.org |

| Mitochondrial KATP Channel | 5-hydroxydecanoic acid (5-HD) | Reversed the cardioprotective effect of a δ₁-agonist | nih.gov, physiology.org |

| KATP Channels (nonselective) | Glibenclamide | Reversed the cardioprotective effect of a δ₁-agonist | nih.gov, physiology.org |

Other Biological Systems and Pathological Models

Research in Cancer Cell Biology (e.g., glioblastoma cell dynamics)

In the context of cancer biology, naltriben has been investigated for its effects on glioblastoma (GBM), the most aggressive type of brain tumor. nih.govutoronto.ca Interestingly, in this model, naltriben functions not as a delta-opioid receptor antagonist, but as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. nih.govmedchemexpress.com

Studies using the U87 human glioblastoma cell line demonstrated that naltriben significantly enhances the migration and invasion of these cancer cells. nih.govutoronto.ca This effect is attributed to its potentiation of TRPM7 channel activity, which leads to a robust influx of calcium (Ca²⁺) into the cells. nih.govmedkoo.com The increased migratory and invasive properties were confirmed through scratch wound assays and Matrigel invasion experiments. nih.gov

Further investigation into the molecular mechanism revealed that naltriben's effect is mediated through the upregulation of the MAPK/ERK signaling pathway. nih.govmedkoo.com In contrast, the PI3K/Akt signaling pathway was not affected. nih.gov Treatment of U87 cells with naltriben also led to an increased protein level of matrix metalloproteinase-2 (MMP-2), which is known to degrade the extracellular matrix and facilitate cancer cell invasion. nih.gov Notably, naltriben did not impact the viability or proliferation of the glioblastoma cells. nih.govutoronto.ca These findings suggest that TRPM7 activity, potentiated by naltriben, contributes to the aggressive characteristics of glioblastoma. nih.govgla.ac.uk

| Parameter | Effect of Naltriben in U87 Glioblastoma Cells | Underlying Mechanism | Reference |

| Cell Migration | Enhanced | Activation of TRPM7; Upregulation of MAPK/ERK signaling | nih.gov, utoronto.ca |

| Cell Invasion | Enhanced | Activation of TRPM7; Increased MMP-2 protein expression | nih.gov, utoronto.ca |

| Cell Viability & Proliferation | No significant effect | Not applicable | nih.gov |

| Signaling Pathway | Enhanced MAPK/ERK; No effect on PI3K/Akt | Activation of TRPM7 | nih.gov, medkoo.com |

| Ion Channel Activity | Potentiated TRPM7-like current and Ca²⁺ influx | Direct activation of TRPM7 | nih.gov |

Studies on Intervertebral Disc Cells and Osmosensing (e.g., nucleus pulposus cells)

Naltriben has been utilized as a pharmacological tool to explore the role of ion channels in the physiology of intervertebral disc (IVD) cells, specifically in the context of osmosensing. The IVD, particularly its central region known as the nucleus pulposus (NP), exists in a unique osmotic environment that changes with degeneration. nih.govethz.ch NP cells must sense and respond to these osmotic shifts. nih.govmedsci.org

The TRPM7 ion channel, which can be activated by naltriben, is highly expressed in bovine IVD cells and is considered a candidate for mediating osmosensing. nih.govresearchgate.net However, studies investigating its direct role in the cellular response to osmotic changes have yielded specific results. In experiments with bovine nucleus pulposus cells subjected to a hypo-osmotic environment (simulating a condition associated with degeneration), the application of naltriben to activate TRPM7 did not cause significant changes in the gene expression of key target molecules, including aggrecan (a major matrix component), ADAMTS9 (a matrix-degrading enzyme), and IL-6 (a pro-inflammatory cytokine). nih.govresearchgate.net

While naltriben did induce a Ca²⁺ flux in the NP cells, confirming its activity as a TRPM7 activator, this activation alone was not sufficient to mediate the gene expression changes observed under hypo-osmotic stress. researchgate.net This suggests that while TRPM7 is likely involved in the broader process of osmosensing within the intervertebral disc, it does not appear to be the primary mediator for hypo-osmotically-induced changes in the expression of aggrecan, ADAMTS9, and IL-6. nih.govethz.ch

Investigation in Cystic Fibrosis Models (e.g., CFTR function)

In preclinical research on cystic fibrosis (CF), naltriben has been identified as a molecule of interest due to its activity as a TRPM7 channel activator. nih.govresearchgate.net CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a chloride and bicarbonate channel. cysticfibrosis.cacff.org The dysfunction of this channel leads to the disease's pathology.

Research has shown that intracellular magnesium and the TRPM7 channel, which is crucial for magnesium entry into cells, are implicated in CF pathophysiology. nih.gov In cells expressing common CFTR mutations, such as ΔF508-CFTR and G551D-CFTR, TRPM7 function and regulation are altered. nih.gov

The application of naltriben to activate TRPM7 in CF cell models has revealed mutation-specific effects on CFTR function. nih.gov

For G551D-CFTR: Activation of TRPM7 by naltriben resulted in a significant increase in the function of the G551D-mutant CFTR channel. This finding has led to the proposal that naltriben could act as a novel potentiator for this specific mutation. nih.govresearchgate.net Potentiator drugs work to enhance the function of CFTR proteins that are present at the cell surface but are defective. frontiersin.org

For ΔF508-CFTR: In contrast, activating TRPM7 with naltriben in cells expressing the ΔF508-CFTR mutation led to a decrease in the mutant channel's function. nih.gov

These differential outcomes highlight a functional link between TRPM7 and CFTR, suggesting that modulating TRPM7 activity could be a therapeutic strategy, though its benefit would be highly dependent on the specific CF-causing mutation. nih.gov

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Academic Synthetic Approaches for Naltriben (B52518) Methanesulfonate (B1217627)

Naltriben, a potent and selective delta-opioid receptor antagonist, is a valuable tool in pharmacological research. Its synthesis has been a subject of academic interest, focusing on efficient and environmentally conscious methods.

A key synthetic strategy for preparing naltriben and its analogs, such as naltrindole (B39905), involves the Fischer indole (B1671886) synthesis. lookchem.comresearchgate.net This reaction is a classic method for constructing the indole ring system, a core component of these molecules. The synthesis of naltriben has been successfully achieved using mildly acidic, purely aqueous conditions. lookchem.comresearchgate.net

Specifically, naltriben can be prepared from the hydrochloride salts of naltrexone (B1662487) and O-phenylhydroxylamine. lookchem.comresearchgate.net This aqueous approach represents a significant advancement over traditional methods that often require harsh conditions and organic solvents. The use of water as a solvent is not only more environmentally friendly but also simplifies the purification process, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. lookchem.comresearchgate.net

While the Fischer indole synthesis is effective for many derivatives, it has limitations. For instance, the reaction may fail with strongly electron-withdrawing groups, such as nitro groups, on the phenylhydrazine (B124118) component under aqueous conditions. lookchem.comresearchgate.net In such cases, harsher, classical reaction conditions are necessary. lookchem.comresearchgate.net

For research-scale production, the aqueous Fischer indole synthesis has been optimized to be simple, efficient, and scalable. The reaction between naltrexone hydrochloride and O-phenylhydroxylamine hydrochloride to yield naltriben hydrochloride is best performed in boiling 6.0 N hydrochloric acid. lookchem.comresearchgate.net This method provides good to excellent yields and high purity of the final product. lookchem.comresearchgate.net

The key advantages of this optimized aqueous method include:

Scalability: The procedure is suitable for gram-scale synthesis. lookchem.comresearchgate.net

Environmental Friendliness: It eliminates the need for organic solvents. lookchem.comresearchgate.net

Safety: It minimizes the use of corrosive acids compared to some traditional methods. lookchem.comresearchgate.net

Simplicity and Efficiency: The straightforward procedure and ease of product isolation make it an attractive option for laboratory synthesis. lookchem.comresearchgate.net

This optimized protocol provides a practical and sustainable route for the preparation of naltriben for research purposes.

Fischer Indole Synthesis and Analogous Reactions

Design and Development of Naltriben Derivatives and Analogues

The development of naltriben derivatives has been driven by the desire to understand and improve its pharmacological profile, particularly its selectivity for the delta-opioid receptor.

Naltriben is recognized as a highly selective δ2 opioid receptor antagonist. sigmaaldrich.com Pharmacological studies have classified naltriben as a DOR2-selective ligand. nih.gov However, some in vitro studies using cells expressing the human delta-opioid receptor have not observed this subtype selectivity in binding or functional assays, suggesting the complexity of opioid receptor pharmacology. researchgate.net The antagonist effect of naltriben at the delta-opioid receptor has been demonstrated in functional assays, where it inhibits the action of delta-opioid agonists. mdpi.com

The methanesulfonate salt of naltriben is commonly used in research. sigmaaldrich.com The core structure of naltriben, a benzofuran (B130515) congener of naltrindole, is crucial for its high affinity and selectivity for the delta-opioid receptor. lookchem.comresearchgate.net

The morphinan (B1239233) skeleton is a versatile scaffold for designing opioid receptor ligands. nih.govnii.ac.jp Modifications at various positions of this skeleton can significantly alter a compound's affinity and selectivity for different opioid receptor subtypes (mu, delta, and kappa). nih.govnii.ac.jp

For instance, in the broader class of morphinan derivatives, substitutions at positions 5, 6, 14, and 17 have been extensively studied to create ligands with desired pharmacological properties. nih.gov The N-substituent on the morphinan nitrogen plays a critical role in determining whether a compound acts as an agonist, antagonist, or partial agonist. plos.org While specific modifications to the naltriben morphinan skeleton itself are less detailed in the provided context, the general principles of morphinan SAR suggest that alterations to the N-cyclopropylmethyl group or other parts of the molecule would likely impact its delta-opioid receptor activity. The development of morphinan-based delta-opioid receptor agonists like KNT-127 highlights the potential of this scaffold in creating selective ligands. researchgate.netchemrxiv.org

Naltriben is structurally related to naltrindole, another well-known delta-opioid receptor antagonist. lookchem.com Both are derived from naltrexone. lookchem.com The primary structural difference is the fusion of a benzofuran ring in naltriben versus an indole ring in naltrindole. lookchem.comresearchgate.net

Structure-activity relationship (SAR) studies on naltrindole derivatives have provided valuable insights into the structural requirements for delta-opioid receptor affinity and selectivity. For example, substitutions on the indolic benzene (B151609) ring of naltrindole can modulate its activity. acs.org Bulky substituents are generally better tolerated at the 7'-position of the indole ring. acs.org

Derivatives of naltrindole, such as TRK-850, have been developed and show potent antitussive effects, which are thought to be mediated through the delta-opioid receptor. nih.gov A comparative analysis of the SAR of naltriben with these naltrindole derivatives underscores the importance of the aromatic portion of the molecule in interacting with the delta-opioid receptor. The specific nature and substitution pattern of this aromatic ring system are key determinants of the compound's pharmacological profile, including its affinity, selectivity, and functional activity (antagonist vs. agonist).

Advanced Research Methodologies and Techniques

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the interaction of a compound with its biological target in a controlled environment. For naltriben (B52518) methanesulfonate (B1217627), these assays have been crucial in defining its receptor binding affinity and functional activity.

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor. These assays utilize a radioactively labeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as naltriben methanesulfonate, the binding affinity (Ki) of the unlabeled compound can be determined.

Studies have demonstrated that this compound exhibits a high affinity for the δ-opioid receptor. In competitive radioligand binding studies using [3H]naltrindole in HEK 293 cells expressing the mouse δ-opioid receptor, this compound showed a Ki value of 0.16 nM. psu.edu This high affinity is consistent with its classification as a δ2-opioid receptor subtype selective antagonist. psu.edu Further research in rat cortex membranes indicated that naltriben displaced the specific binding of [3H]DAMGO with a Ki value of 19.79 ± 1.12 nM and inhibited the specific binding of [3H]diprenorphine ([3H]DIP) with a Ki value of 82.75 ± 6.32 nM in the presence of DAMGO and DPDPE. medkoo.com Ligand binding assays have also revealed biphasic binding of naltriben to a single receptor type. sigmaaldrich.com

| Radioligand | Cell/Tissue Type | Ki (nM) | Reference |

| [3H]naltrindole | HEK 293 cells (mouse δ-opioid receptor) | 0.16 | psu.edu |

| [3H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | medkoo.com |

| [3H]diprenorphine | Rat cortex membranes | 82.75 ± 6.32 | medkoo.com |

Functional assays move beyond simple binding and measure the biological response initiated by a ligand-receptor interaction. Common functional assays for G-protein coupled receptors, like the opioid receptors, include measuring changes in cyclic AMP (cAMP) accumulation and [35S]GTPγS binding.

This compound has been characterized as a potent inhibitor of morphine-induced cAMP overshoot. In a high-throughput screening of a library of pharmacologically active compounds, this compound was identified as one of the most potent inhibitors, with an IC50 value between 0.12 and 4.61 μM. nih.gov This suggests its potential role in modulating processes related to opioid dependence. nih.gov

The [35S]GTPγS binding assay is another critical functional assay that measures the activation of G-proteins, a key step in the signaling cascade of GPCRs. The ability of antagonists like naltriben to inhibit agonist-stimulated [35S]GTPγS binding provides further evidence of their functional antagonism. Studies have shown that the relative ability of naltriben to inhibit DPDPE-stimulated [35S]GTPγS binding supports the classification of the receptor as the δ2-subtype. sigmaaldrich.com

Calcium imaging is a powerful technique used to visualize and measure intracellular calcium (Ca2+) dynamics, which are crucial second messengers in many cellular processes. wikipedia.orgnih.govnih.gov This method often employs fluorescent indicators, such as Fura-2, that change their fluorescence properties upon binding to Ca2+. wikipedia.orgnih.govnih.gov

In the context of this compound, calcium imaging has been instrumental in revealing its effects on non-opioid receptor targets. In human glioblastoma (GBM) U87 cells, Fura-2 Ca2+ imaging demonstrated a robust influx of Ca2+ following the application of naltriben. nih.govutoronto.ca This effect is linked to the activation of the TRPM7 channel, a transient receptor potential channel. nih.govutoronto.ca Similarly, in primary mouse hippocampal neurons, naltriben was shown to potentiate TRPM7-like currents, leading to an increased Ca2+ signal as observed through Fura-2 ratiometric imaging. queens.org

Patch clamp electrophysiology is a highly precise technique that allows for the recording of ion channel activity in the membrane of excitable cells. This method has been pivotal in understanding the influence of this compound on ion channel function.

Using the whole-cell patch-clamp technique, researchers have shown that naltriben enhances the endogenous TRPM7-like current in U87 glioblastoma cells. medkoo.comnih.govutoronto.ca In primary mouse hippocampal neurons, naltriben potentiated TRPM7-like currents by threefold, with the current density at +100 mV increasing from 11 ± 2 pA/pF to 34 ± 2 pA/pF. queens.org It also potentiated the inward current at -100 mV by approximately 65%. queens.org Furthermore, in dissociated dorsal raphe nucleus (DRN) neurons of rats, naltriben was found to inhibit baclofen-induced K+ currents in a concentration-dependent manner, with an IC50 value of 4.36×10-5 M. niph.go.jp

Cell viability and migration assays are essential for determining the effects of a compound on cell proliferation, survival, and movement. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. Migration and invasion assays, such as the scratch wound assay and Matrigel invasion assay, provide insights into the motile and invasive properties of cells.

Studies on human U87 glioblastoma cells have shown that while naltriben does not significantly affect cell viability and proliferation as measured by MTT assays, it significantly enhances cell migration and invasion. nih.govutoronto.ca In a scratch wound assay, naltriben (50 μM) treatment led to a wound closure of 98.7 ± 0.2% at 12 hours, compared to 44.3 ± 5.9% in the control group. nih.gov Similarly, in a Matrigel invasion assay, naltriben treatment increased the number of invading cells from 89 ± 3 to 127 ± 5 after 12 hours. nih.gov In U251 glioblastoma cells, 25 μM naltriben also significantly increased the rate of cell invasion. semanticscholar.org

| Assay Type | Cell Line | Effect of Naltriben | Key Findings | Reference |

| MTT Assay | U87 Glioblastoma | No significant effect on viability/proliferation | Naltriben's effects are specific to migration and invasion. | nih.govutoronto.ca |

| Scratch Wound Assay | U87 Glioblastoma | Enhanced migration | 98.7% wound closure at 12h vs. 44.3% in control. | nih.gov |

| Matrigel Invasion Assay | U87 Glioblastoma | Enhanced invasion | 127 invading cells vs. 89 in control at 12h. | nih.gov |

| Invasion Assay | U251 Glioblastoma | Enhanced invasion | Significant increase in invasion rate. | semanticscholar.org |

Patch Clamp Electrophysiology

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the genetic and molecular underpinnings of a compound's effects. longdom.orgpitt.edu These methods allow researchers to investigate changes in gene and protein expression that result from drug treatment.

In the study of this compound, Western immunoblotting has been a key molecular biology technique. This method allows for the detection and quantification of specific proteins in a sample. Research on U87 glioblastoma cells has utilized Western immunoblots to investigate the signaling pathways affected by naltriben. These studies found that naltriben treatment enhanced the phosphorylation of ERK1/2, indicating an activation of the MAPK/ERK signaling pathway. nih.govutoronto.ca Conversely, no significant change was observed in the phosphorylation of Akt, suggesting that the PI3K/Akt pathway is not a primary target of naltriben's action in these cells. nih.govutoronto.ca These findings highlight how molecular biology techniques can dissect the specific intracellular signaling cascades modulated by a pharmacological agent.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq), are pivotal in understanding how this compound influences cellular function at the genetic level. These methods allow researchers to quantify changes in messenger RNA (mRNA) levels, providing insights into the downstream effects of δ-opioid receptor blockade.

In studies of intervertebral disc (IVD) degeneration, RNA-seq was utilized to identify over 3,000 up- or down-regulated genes in nucleus pulposus cells under hypo-osmotic stress. nih.govresearchgate.net Researchers then used qPCR to investigate whether the expression of specific genes, such as aggrecan, ADAMTS9, and IL-6, was mediated by the TRPM7 channel, for which naltriben can act as an activator. nih.govresearchgate.net The results indicated that while naltriben treatment did not cause significant changes in the gene expression of these selected targets, the study highlighted the power of these techniques to dissect complex cellular signaling pathways. researchgate.net

Another study employed single-cell reverse transcriptase-polymerase chain reaction (RT-PCR) to detect the presence of δ1-opioid receptor mRNA in specific neurons of the nucleus of the solitary tract that responded to a δ-opioid agonist. physiology.org This demonstrated the receptor's presence at a cellular level, which was then correlated with functional responses. In research on cystic fibrosis, qPCR was used to quantify TRPM7 mRNA expression in cell lines expressing wild-type and mutant CFTR proteins, revealing no significant differences in mRNA levels despite altered protein expression and function. nih.gov

These examples underscore the importance of gene expression analysis in complementing functional and protein-level studies, providing a more complete picture of the molecular consequences of this compound's activity.

Protein Expression and Localization Studies (e.g., Western Blot)

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample, providing crucial information about the impact of compounds like this compound on protein expression and signaling pathways.

In studies of the gustatory pathway, Western blot analysis was instrumental in demonstrating the presence of 40-kDa δ-opioid receptor proteins in the rostral nucleus of the solitary tract (NST) tissue. physiology.org This finding complemented electrophysiological data showing that δ-opioid receptor activation modulates synaptic transmission in this brain region. physiology.org Another study investigating the role of G-proteins in the effects of morphine on SH-SY5Y neuroblastoma cells used Western blotting to reveal the presence of various G-protein subunits, including Gαi1/2, Gsα, Goα, Gzα, and Gβ. researchgate.net This analysis provided a baseline understanding of the signaling machinery through which opioid ligands like naltriben could exert their effects.

Research into cystic fibrosis has also utilized Western blotting to examine the expression of the TRPM7 protein in cell lines expressing different CFTR mutations. nih.gov These experiments revealed that while TRPM7 mRNA levels were unchanged, the total protein expression of TRPM7 was significantly higher in cells with ΔF508-CFTR and G551D-CFTR mutations compared to those with wild-type CFTR. nih.gov Furthermore, cell surface biotinylation assays followed by Western blotting were used to investigate the membrane localization of TRPM7, indicating that its presence at the cell surface was altered in the mutant cell lines. nih.gov This highlights a discrepancy between gene expression and functional protein at the membrane, a critical insight for understanding disease pathology.

These studies demonstrate the power of Western blotting to move beyond gene expression and investigate the actual protein levels and their modifications, which are often more directly related to cellular function and the effects of pharmacological agents like naltriben.

Receptor Mutagenesis and Variant Analysis

Receptor mutagenesis is a sophisticated technique that involves altering the genetic code of a receptor to change its amino acid sequence. This allows researchers to identify specific amino acids or domains that are critical for ligand binding, receptor activation, and signal transduction. When used in conjunction with compounds like this compound, mutagenesis studies can pinpoint the molecular determinants of its selectivity and antagonist activity at the δ-opioid receptor.

For instance, studies on the cloned mouse δ-opioid receptor expressed in HEK 293 cells have utilized mutagenesis to investigate the roles of specific residues. psu.edu In one such study, a point mutation converting Aspartic acid at position 128 to Asparagine (D128N) was shown to diminish the ability of δ-selective agonists to inhibit cAMP accumulation, while surprisingly increasing the potency of morphine. psu.edu While this particular study did not focus on naltriben's interaction with the mutant, it exemplifies the methodology used to dissect receptor function. The high affinity of naltriben for the wild-type receptor expressed in these cells confirmed its δ2-subtype pharmacology. psu.edu

In the context of the TRPM7 channel, where naltriben acts as an activator, mutagenesis studies have been employed to explore the mechanism of action. nih.gov Experiments with TRPM7 variants carrying mutations in the pore, TRP, and kinase domains suggested that the site of TRPM7 activation by naltriben is likely located in the TRP domain. nih.gov This type of analysis is crucial for understanding how naltriben, primarily known as a δ-opioid antagonist, can also function as a positive modulator of an ion channel, and it helps to distinguish the structural requirements for these two distinct activities. nih.gov

By systematically altering the receptor's structure and observing the resulting changes in naltriben's binding or functional effects, researchers can create a detailed map of the ligand-receptor interaction. This information is invaluable for the rational design of new drugs with improved selectivity and desired pharmacological profiles.

Preclinical In Vivo Models and Techniques

The translation of in vitro findings into a whole-organism context is a critical step in pharmacological research. Preclinical in vivo models, primarily using rodents, are essential for understanding the physiological and behavioral effects of this compound.

Microinjection and Local Drug Delivery Methods

Microinjection techniques allow for the precise delivery of compounds like this compound to specific brain regions or into the spinal cord. This anatomical precision is crucial for dissecting the roles of δ-opioid receptors in different neural circuits and for minimizing systemic effects that could confound the interpretation of results.

For example, the intracerebroventricular administration of the δ-selective antagonist naltrindole (B39905), a close structural relative of naltriben, has been used to investigate the role of δ-receptors in morphine dependence in rats. psu.edu This method delivers the drug directly into the brain's ventricular system, ensuring broad distribution within the central nervous system. Such techniques are fundamental for establishing the central effects of opioid antagonists.

While direct search results for this compound microinjection are not prevalent, the methodology is standard for opioid research. The principle involves stereotaxic surgery to implant a guide cannula aimed at a specific nucleus. At the time of the experiment, an injector is lowered through the cannula, and a small volume of the drug solution is infused directly into the target area. This approach has been used extensively to study the roles of different opioid receptor subtypes in pain, reward, and addiction.

Behavioral Phenotyping in Animal Models

Behavioral phenotyping involves a battery of standardized tests designed to assess various aspects of an animal's behavior, such as motor activity, anxiety levels, cognitive function, and responses to rewarding or aversive stimuli. jax.orgmusc.edunih.gov When animals are treated with this compound, these tests can reveal the functional consequences of δ2-opioid receptor blockade.

In studies on alcohol preference, naltriben was administered to alcohol-preferring rats to examine its effect on operant responding for ethanol (B145695). medkoo.com The results showed that naltriben selectively attenuated alcohol intake, suggesting a role for δ2-opioid receptors in the motivation to consume alcohol. caymanchem.com

In the context of depression and anxiety research, the antidepressant-like effects of a novel δ-opioid receptor agonist, KNT-127, were shown to be antagonized by pretreatment with naltriben in the mouse forced swim test. researchgate.net This indicates that the antidepressant effects of KNT-127 are mediated through the δ2-opioid receptor subtype. researchgate.net Similarly, the anxiolytic effect of KNT-127 in the elevated plus-maze was blocked by naltriben, further implicating δ2 receptors in the modulation of anxiety-like behaviors. researchgate.net

These behavioral assays are critical for establishing the potential therapeutic applications and the physiological roles of the δ2-opioid receptor system.

Receptor Occupancy Studies in Animal Brain

Receptor occupancy (RO) studies are designed to measure the percentage of a specific receptor population that is bound by a drug at a given dose and time. psychogenics.com This is a crucial step in drug development and preclinical research as it helps to establish the relationship between the administered dose, the concentration of the drug in the brain, and the engagement of its molecular target (the pharmacokinetic/pharmacodynamic or PK/PD relationship). meliordiscovery.comnih.gov

The general methodology for an ex vivo RO study involves administering the unlabeled test compound (e.g., naltriben) to animals. psychogenics.comgiffordbioscience.com After a specific time, the animals are sacrificed, and their brains are removed. Brain sections are then incubated with a radiolabeled ligand that binds to the target receptor. giffordbioscience.com The amount of radioligand binding is measured, and the reduction in binding in the drug-treated animals compared to vehicle-treated controls reflects the degree of receptor occupancy by the test compound. psychogenics.comgiffordbioscience.com

A more advanced "cold" RO method uses non-radiolabeled tracers and liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantify tracer levels in different brain regions. meliordiscovery.comnih.gov In one such study, naltriben was used as an intravenous tracer for delta-opioid receptors (DOR) in a triple-ligand assay to determine the occupancy of other opioid modulators at mu, kappa, and delta receptors simultaneously. meliordiscovery.comnih.gov This approach is more cost-effective and allows for a wider selection of tracer molecules. meliordiscovery.com

These studies are vital for understanding how much of a drug is needed to engage its target in the brain to a sufficient degree to produce a behavioral or physiological effect. For naltriben, RO studies can confirm that it is indeed binding to δ-opioid receptors in the brain after systemic administration and can correlate the level of this binding with observed behavioral outcomes.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds that modulate specific biological targets or pathways. oncotarget.com This automated process utilizes miniaturized assay formats, typically in 96-, 384-, or 1536-well microplates, combined with robotics, sensitive detectors, and sophisticated data processing software. oncotarget.com For G protein-coupled receptors (GPCRs), such as the delta-opioid receptor targeted by Naltriben, HTS assays are crucial for discovering novel ligands. rsc.orgresearchgate.net These technologies are broadly categorized into biochemical (cell-free) and cell-based assays. oncotarget.com

Cell-Based Assay Development for Compound Screening

The development of robust and reproducible cell-based assays is fundamental to the success of HTS campaigns. oncotarget.com These assays provide a more physiologically relevant context compared to biochemical assays by evaluating compound activity within a living cellular environment. For GPCRs, assay development often focuses on measuring changes in intracellular second messengers (like cAMP and calcium), reporter gene activation, or protein redistribution events, such as β-arrestin recruitment. researchgate.netnuvisan.com

A key challenge in assay development is creating a system with a high signal-to-noise ratio that is amenable to miniaturization. oncotarget.com For screening compounds acting on the delta-opioid receptor (DOPr), a variety of cell-based assays have been developed. mdpi.com A notable example is the optimization of an In-Cell Western (I-CW) assay to measure the phosphorylation of Extracellular signal-regulated kinases (ERK), a downstream effector of GPCR activation. researchgate.netfrontiersin.org This method provides a quantitative measure of agonist-induced cellular responses and has been successfully used to identify novel DOPr agonists. frontiersin.org

The development process for such an assay involves several optimization steps:

Cell Line Selection: Typically, a cell line that stably overexpresses the target receptor, such as Chinese Hamster Ovary (CHO-K1) cells expressing the human delta-opioid receptor (hDOPr), is used. researchgate.netfrontiersin.org

Assay Conditions: Parameters like cell seeding density, serum starvation period, and agonist stimulation time are meticulously optimized to achieve the best possible assay window (the difference between the stimulated and basal signal). researchgate.netfrontiersin.org For instance, peak ERK phosphorylation in response to DOPr agonists was observed 3-5 minutes after agonist addition. researchgate.net

Minimizing Variance: Edge effects, a common source of variability in microplate assays, can be mitigated by procedural adjustments like pre-incubating plates at room temperature. researchgate.net

These tailored cell-based assays, compatible with HTS formats, are instrumental in identifying and characterizing new chemical entities that interact with specific receptors like the DOPr. nuvisan.com

Identification of Modulators for Specific Pathways (e.g., cAMP overshoot inhibition)

This compound has been identified as a potent modulator in HTS campaigns designed to probe specific cellular signaling pathways. A prominent example is its use in an assay to identify inhibitors of morphine-induced cyclic AMP (cAMP) overshoot. nih.govresearchgate.netnih.gov This phenomenon, where chronic opiate exposure and subsequent withdrawal lead to a surge in cAMP levels, is considered a cellular correlate of opioid tolerance and dependence. nih.govnih.gov

To identify compounds that could mitigate this effect, a cell-based assay was developed and optimized for a quantitative high-throughput screening (qHTS) format. nih.govresearchgate.net The assay utilized a Human Embryonic Kidney 293 (HEK293) cell line engineered to express the μ-opioid receptor (MOR). nih.gov These cells, when treated chronically with morphine and then subjected to withdrawal (induced by an antagonist like naloxone), exhibit the characteristic cAMP overshoot. nih.gov

The screening of a library of 1,280 pharmacologically active compounds (LOPAC) using this qHTS platform led to the identification of several compounds that inhibit the morphine-induced cAMP overshoot. nih.govnih.gov Among the most potent hits were several naloxone-related compounds, including this compound. nih.govresearchgate.net This finding highlights the utility of pathway-specific HTS in identifying compounds with potentially novel therapeutic applications, such as the development of non-addictive analgesics. researchgate.net

The results from the qHTS screen demonstrated the inhibitory activity of Naltriben and other opioid receptor antagonists on the cAMP overshoot phenomenon.

Table 1: Inhibitory Potency of Selected Opioid Antagonists on Morphine-Induced cAMP Overshoot

| Compound | IC₅₀ (μM) |

| Naltrexone (B1662487) hydrochloride | 0.11 |

| Naloxone hydrochloride | 0.20 |

| Levallorphan tartrate | 0.32 |

| Naloxone benzoylhydrazone | 0.41 |

| Naloxonazine dihydrochloride | 0.46 |

| This compound | Active, specific IC₅₀ not detailed |

| Naltrindole hydrochloride | 0.81 |

| This table is adapted from research findings where this compound was identified as one of eight potent naloxone-related compounds inhibiting cAMP overshoot. While a specific IC₅₀ for Naltriben was not provided in the primary summary, its inclusion among the most potent hits was explicitly stated. nih.govnih.gov |

Future Directions and Emerging Research Avenues

Elucidating Novel Naltriben (B52518) Methanesulfonate-Mediated Mechanisms

While the interaction of naltriben with opioid receptors is well-documented, recent findings have unveiled its capacity to activate the Transient Receptor Potential Melastatin 7 (TRPM7) channel. caymanchem.comresearchgate.net This discovery opens up a new frontier for investigating the downstream signaling pathways influenced by naltriben. Future research will likely focus on dissecting the precise molecular interactions between naltriben and TRPM7. Studies suggest that naltriben acts as an allosteric positive gating modulator, likely interacting with the TRP domain of the channel. researchgate.net Further investigations are needed to confirm this binding site and understand how this interaction leads to channel activation, independent of intracellular magnesium depletion. researchgate.net

Moreover, the activation of TRPM7 by naltriben has been shown to influence various cellular processes. For instance, in glioblastoma cells, naltriben-mediated TRPM7 activation enhances cell migration and invasion by potentiating the MAPK/ERK signaling pathway. utoronto.ca In macrophages, naltriben drives a shift towards an M2 pro-tumor phenotype by activating TRPM7, a process that is enhanced by magnesium supplementation. springernature.com Conversely, in cells with certain cystic fibrosis-related mutations, naltriben's activation of TRPM7 can surprisingly potentiate the function of the mutated CFTR protein. nih.gov These diverse outcomes highlight the context-dependent nature of naltriben's effects and underscore the need for further research to elucidate the full spectrum of its mediated mechanisms in different cellular and disease models.

Advancing Understanding of Opioid Receptor Heteromerization Dynamics

The ability of opioid receptors to form heteromers, such as the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heteromer, adds another layer of complexity to opioid pharmacology. Naltriben methanesulfonate (B1217627) has proven to be a valuable tool in probing the functional consequences of this heteromerization.

Research has shown that in cells co-expressing MOR and DOR, naltriben can block the endocytosis of the MOR-DOR heteromer induced by agonists like methadone, without blocking the signaling from the heteromer itself. nih.govresearchgate.net This phenomenon, termed "biased antagonism," suggests that naltriben can selectively interfere with the trafficking of the heteromer, a property not observed with its signaling functions. nih.govresearchgate.net This finding is significant because the trafficking of opioid receptors plays a crucial role in the development of tolerance and other long-term effects of opioid use.

Future studies will likely leverage naltriben to further explore the nuanced pharmacology of opioid receptor heteromers. Investigating how naltriben and other selective ligands modulate the signaling and trafficking of different heteromer combinations (e.g., DOR-KOR) will be crucial. wjgnet.com Understanding these dynamics could lead to the development of novel therapeutic strategies that selectively target heteromers to achieve desired analgesic effects with fewer side effects. The distinct pharmacological properties of δ1 and δ2 receptor subtypes, and their preferential formation of different heteromers, also present an area for further investigation using tools like naltriben. wjgnet.com

Exploring Broader Implications of TRPM7 Modulation in Disease Pathogenesis

The identification of naltriben as a TRPM7 activator has significant implications for a range of diseases where TRPM7 is implicated. researchgate.net TRPM7 is a ubiquitously expressed channel involved in magnesium homeostasis, cell motility, and proliferation, and its dysregulation is linked to conditions like cancer, cardiac fibrosis, and neuronal death. researchgate.net

In the context of cancer, particularly glioblastoma, naltriben's ability to enhance cell migration and invasion via TRPM7 activation highlights the channel as a potential therapeutic target. utoronto.ca Studies have shown that potentiation of TRPM7 activity by naltriben increases the levels of matrix metalloproteinase-2 (MMP-2), a key enzyme in cancer invasion. utoronto.ca Furthermore, naltriben's influence on macrophage polarization towards a pro-tumor M2 phenotype via TRPM7 activation suggests a role in modulating the tumor microenvironment. springernature.com

The link between TRPM7 and cystic fibrosis also presents a promising research avenue. The finding that naltriben can act as a potentiator for the G551D-CFTR mutant by activating TRPM7 suggests a novel therapeutic approach for this specific mutation. nih.gov Future research should explore the broader applicability of TRPM7 modulation in other genetic channelopathies and diseases. The differential regulation of TRPM7 by various growth factors in the vascular system also points to its importance in cardiovascular health and disease, an area where naltriben could serve as a valuable research tool. gla.ac.uk

Rational Design of Next-Generation Molecular Probes Based on Naltriben Scaffold

The unique dual activity of naltriben as both a δ-opioid receptor antagonist and a TRPM7 activator makes its chemical scaffold an excellent starting point for the rational design of new molecular probes. By systematically modifying the naltriben structure, it may be possible to develop derivatives with enhanced selectivity for either the δ-opioid receptor or the TRPM7 channel.

For example, comparing the structure of naltriben to its inactive analog, naltrindole (B39905), which differs in the replacement of an oxygen atom with nitrogen in the benzofuran (B130515) backbone, provides clues for structure-activity relationship studies. nih.govresearchgate.net Future medicinal chemistry efforts could focus on synthesizing and screening a library of naltriben analogs to identify compounds with improved potency and selectivity. These new probes would be invaluable for dissecting the distinct physiological roles of δ-opioid receptors and TRPM7 channels. The development of irreversible antagonists or fluorescently tagged versions of naltriben could also facilitate the study of receptor and channel dynamics in living cells. nih.gov

Integration of Multi-Omics Data in Naltriben Methanesulfonate Research

The advent of high-throughput screening and multi-omics technologies offers a powerful approach to comprehensively understand the cellular effects of naltriben. Integrating data from genomics, transcriptomics (like the LINCS L1000 project which includes naltriben data), proteomics, and metabolomics can provide a systems-level view of the pathways modulated by this compound. nih.govmaayanlab.cloud

For instance, RNA sequencing has already been employed to show that naltriben upregulates M2 macrophage markers. springernature.com Future studies could use these approaches to create a detailed map of the signaling networks affected by naltriben in different cell types and disease models. This could lead to the identification of novel biomarkers for naltriben's activity and potentially uncover new therapeutic applications. The use of multi-omics datasets can also aid in understanding the broader biological context of naltriben's actions, including its potential off-target effects and interactions with other cellular components. nih.govresearchgate.net

Q & A

Q. What analytical techniques are recommended for assessing the purity and structural integrity of Naltriben methanesulfonate in experimental settings?

To ensure accurate characterization, use orthogonal methods such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For novel compounds, include elemental analysis and crystallographic data if available. Experimental protocols should align with guidelines for new compound characterization, emphasizing reproducibility and transparency .

Q. How should researchers design dose-ranging studies to evaluate this compound’s mutagenic potential?